N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C21H28N4O4S2 and its molecular weight is 464.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its anticancer, antimicrobial, and other pharmacological effects.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are heterocyclic compounds that exhibit a variety of biological activities. These include:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Inhibitory effects on various cancer cell lines.
- Anticonvulsant : Potential use in treating epilepsy.
- Anti-inflammatory : Reduction of inflammation in various models.
The presence of the thiadiazole ring enhances the ability of these compounds to interact with biological targets due to their mesoionic nature, allowing them to cross cellular membranes effectively .
Anticancer Activity
Research indicates that 1,3,4-thiadiazole derivatives have significant anticancer properties. In vitro studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10.0 | Induction of apoptosis |
HCT116 (Colon) | 3.29 | Cell cycle arrest and apoptosis |
H460 (Lung) | 10.0 | Mitochondrial membrane disruption |
The compound's mechanism involves the induction of apoptosis as evidenced by increased apoptotic cell populations after treatment .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. In vitro assays against various bacterial strains revealed:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Candida albicans | 30 µg/mL |
These results suggest that the compound may serve as a potential therapeutic agent against both bacterial and fungal infections .
Other Pharmacological Activities
Beyond its anticancer and antimicrobial properties, this compound has been investigated for additional pharmacological effects:
- Anticonvulsant Activity : Preliminary studies indicate potential effectiveness in seizure models.
- Anti-inflammatory Effects : The compound may reduce inflammation markers in animal models.
These activities highlight the broad therapeutic potential of this compound and its derivatives .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:
- Study on Anticancer Properties : A comparative analysis showed that compounds with similar structures exhibited IC50 values ranging from 0.74 to 10 µg/mL against various cancer cell lines .
- Antimicrobial Evaluation : Research indicated that certain thiadiazole derivatives had superior antibacterial activity compared to traditional antibiotics .
These findings underscore the importance of further research into this compound's structure-activity relationships to optimize its therapeutic efficacy.
Propriétés
IUPAC Name |
N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S2/c1-3-28-16-11-10-14(12-17(16)29-4-2)19(27)23-20-24-25-21(31-20)30-13-18(26)22-15-8-6-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJKBTAQAPBOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.